molecular formula C25H18ClFN2O2S B2454409 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-00-0

3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2454409
CAS RN: 893786-00-0
M. Wt: 464.94
InChI Key: CVBYCDWCAMYUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN2O2S and its molecular weight is 464.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis and evaluation of substituted thienopyrimidines, including compounds structurally related to the specified chemical, have been explored due to their potential antibacterial properties. The synthesis involves a multi-step process starting from ethyl 2-aminothiophene-3carboxylate, leading to the formation of various substituted thieno[2,3-d]pyrimidines. These compounds are characterized by NMR, IR, and other spectroscopic methods, revealing insights into their structural and electronic configurations. The structural investigation of related pyrimidine derivatives emphasizes the importance of intermolecular interactions and molecular conformations in determining their chemical and biological properties (More et al., 2013).

Antibacterial Evaluation

The antibacterial evaluation of these synthesized thienopyrimidines showcases their potential in combating bacterial infections. By altering the substitution pattern on the thienopyrimidine core, researchers aim to optimize the antibacterial activity and understand the structure-activity relationships. This approach is critical in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance (More et al., 2013).

Molecular Interaction Studies

Studies on similar molecular structures, such as pyrido[2,3-d]pyrimidine derivatives, demonstrate the significance of molecular interactions, including hydrogen bonding and π-π stacking, in defining the stability and crystalline properties of these compounds. These interactions not only influence the physical properties but also have implications for the biological activity and drug-likeness of thienopyrimidine derivatives. Understanding these molecular interactions is crucial for the rational design of new compounds with enhanced therapeutic potential (Trilleras et al., 2009).

Photophysical and Electronic Properties

The study of novel organic compounds, including those related to the specified chemical, often explores their photophysical and electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) and solar cells. These investigations help in understanding how the structural features of thienopyrimidines influence their electronic properties, which is essential for designing materials with specific optical and electrical characteristics (Luo et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea with 2,3-dichloroquinoxaline-6-carboxylic acid followed by cyclization to form the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final compound is obtained by oxidation of the thioether group to the corresponding sulfone using hydrogen peroxide in acetic acid.", "Starting Materials": [ "3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea", "2,3-dichloroquinoxaline-6-carboxylic acid", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Condensation of 3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)thiourea with 2,3-dichloroquinoxaline-6-carboxylic acid in the presence of triethylamine and DMF to form the intermediate", "Cyclization of the intermediate using potassium carbonate in DMF to form the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system", "Oxidation of the thioether group to the corresponding sulfone using hydrogen peroxide in acetic acid to obtain the final compound" ] }

CAS RN

893786-00-0

Molecular Formula

C25H18ClFN2O2S

Molecular Weight

464.94

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18ClFN2O2S/c1-14-7-8-15(2)16(11-14)13-28-22-18-5-3-4-6-21(18)32-23(22)24(30)29(25(28)31)17-9-10-20(27)19(26)12-17/h3-12H,13H2,1-2H3

InChI Key

CVBYCDWCAMYUPG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.